Methylidenepropanedial

Catalog No.
S14997750
CAS No.
81711-27-5
M.F
C4H4O2
M. Wt
84.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylidenepropanedial

CAS Number

81711-27-5

Product Name

Methylidenepropanedial

IUPAC Name

2-methylidenepropanedial

Molecular Formula

C4H4O2

Molecular Weight

84.07 g/mol

InChI

InChI=1S/C4H4O2/c1-4(2-5)3-6/h2-3H,1H2

InChI Key

IWHVMOHFIZRNDA-UHFFFAOYSA-N

Canonical SMILES

C=C(C=O)C=O

Methylidenepropanedial, also known as 3-methylidene-1,2-propanedial, is an organic compound with the molecular formula C4H4O2C_4H_4O_2. It is characterized by the presence of two aldehyde functional groups and a double bond, making it a member of the dialdehyde family. This compound features a unique structure that allows it to participate in various

  • Condensation Reactions: It can undergo condensation with alcohols to form hemiacetals or acetals.
  • Oxidation: The aldehyde groups can be oxidized to carboxylic acids under appropriate conditions.
  • Ozonolysis: Methylidenepropanedial can react with ozone, leading to various oxidation products. This reaction is particularly relevant in atmospheric chemistry and the study of volatile organic compounds .
  • Nucleophilic Addition: The electrophilic nature of the carbonyl groups allows for nucleophilic attack by amines, resulting in the formation of imines or other derivatives .

Methylidenepropanedial can be synthesized through several methods:

  • Aldol Condensation: One common synthetic route involves the aldol condensation of acetaldehyde and formaldehyde under basic conditions, followed by dehydration to yield methylidenepropanedial.
  • Ozonolysis of Terpenes: Another method includes ozonolysis of terpenes such as limonene, which can yield a variety of oxidation products including methylidenepropanedial as one of the intermediates .
  • Direct Synthesis from Propanal: Propanal can be reacted with formaldehyde in the presence of a catalyst to produce methylidenepropanedial directly.

Methylidenepropanedial has several applications across different fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Flavoring Agents: Due to its aldehydic character, it may be utilized in flavoring and fragrance formulations.
  • Research: Its unique properties make it a subject of study in atmospheric chemistry and organic synthesis research.

Interaction studies involving methylidenepropanedial focus primarily on its reactivity with biological molecules and other organic compounds. Research indicates that its aldehyde groups can react with amino acids and proteins, potentially leading to modifications that affect biological activity. Such interactions are crucial for understanding its role in atmospheric processes and its potential toxicity .

Methylidenepropanedial shares similarities with several other compounds due to its functional groups. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
AcroleinC3H4OC_3H_4OA reactive aldehyde used in polymer production
CrotonaldehydeC4H6OC_4H_6OAn unsaturated aldehyde used as an intermediate
3-MethylbutanalC5H10OC_5H_{10}OA branched-chain aldehyde with distinct aroma

Uniqueness of Methylidenepropanedial

Methylidenepropanedial is unique due to its dual aldehyde functionality combined with a double bond, which enhances its reactivity compared to other simple aldehydes. This structure allows it to participate in a wider range of

Catalytic Hydroformylation Approaches in Diol Synthesis

Hydroformylation has emerged as a pivotal method for synthesizing diol precursors critical to methylidenepropanedial production. The reaction leverages carbon monoxide and hydrogen to functionalize olefins, forming aldehydes that serve as intermediates. Rhodium-based catalysts, particularly those modified with phosphine ligands, demonstrate exceptional regioselectivity in converting allyl alcohol derivatives to dialdehydes.

A key advancement involves self-assembled ligand systems that enhance catalytic efficiency through non-covalent interactions. For instance, hydrogen-bonding motifs between 6-diphenylphosphino-2-pyridone (6-DPPon) ligands stabilize rhodium intermediates, reducing activation barriers during hydrometalation. This stabilization increases linear-to-branched (l:b) aldehyde ratios to 89:11 for terminal alkenes, compared to 76:24 for non-hydrogen-bonding analogs.

Table 1: Hydroformylation Performance with Rhodium-Ligand Systems

Ligand TypeSubstratel:b RatioTurnover Frequency (h⁻¹)
6-DPPon (H-bonding)Propene89:111,200
PPh₃ (Monodentate)Propene76:24850
N-Methylated 6-DPPonAllyl Alcohol74:26780

Encapsulation strategies further refine substrate-catalyst interactions. Cyclodextrin hosts selectively orient allyl alcohol derivatives near rhodium active sites, accelerating hydroformylation rates by 25-fold for hydrophobic substrates like 1-decene. However, steric constraints from the host cavity reduce linear selectivity by 15–20% due to restricted alkene coordination geometries.

Rhodium-Complex-Mediated Reaction Optimization

The electronic and steric properties of rhodium complexes dictate their performance in methylidenepropanedial synthesis. Phosphine ligands with electron-donating groups lower CO insertion barriers, while bulky substituents enforce monodentate coordination to prevent catalyst deactivation. Kinetic studies reveal that hydrometalation is the rate-determining step, with hydrogen-bonded transition states exhibiting 7 kcal/mol stabilization over non-bonded analogs.

In situ spectroscopic analyses demonstrate that acyl complexes [(COR)Rh(6-DPPon)₂(CO)₂] maintain hydrogen-bonding networks throughout the catalytic cycle, ensuring consistent activity. Contrastingly, O-methylated ligands disrupt these interactions, reverting selectivity profiles to those of traditional PPh₃ systems. Computational modeling further validates that ligand-induced electric fields polarize the rhodium center, increasing nucleophilic attack efficiency at the β-carbon of allyl alcohol derivatives.

Cyclic Acetal Intermediates in Multi-Step Synthesis

Cyclic acetals serve as protective intermediates in multi-step methylidenepropanedial syntheses, enabling chemoselective transformations. The TESOTf-2,6-lutidine system selectively deprotects aldehyde acetals over ketals under mild conditions (0°C, CH₂Cl₂), preserving sensitive functionalities like allyl alcohols and esters. This selectivity arises from the formation of pyridinium-type intermediates, which exhibit preferential reactivity toward aldehyde-derived acetals.

Table 2: Chemoselective Deprotection of Acetals

SubstrateConversion (%)Selectivity (Aldehyde:Ketal)
Benzaldehyde diethyl acetal9899:1
Cyclohexanone ethylene ketal<51:99
Mixed acetal/ketal9597:3

Hydrogen Bond Acceptor Count

2

Exact Mass

84.021129366 g/mol

Monoisotopic Mass

84.021129366 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-11-2024

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